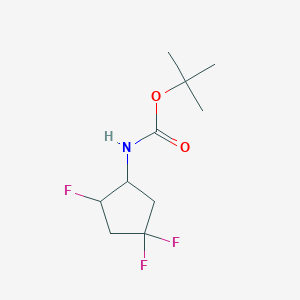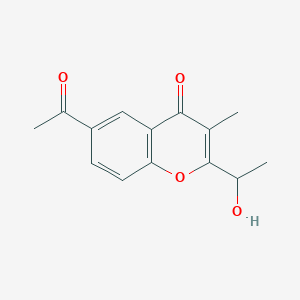
6-Acetyl-2-(1-hydroxyethyl)-3-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a subset of the benzopyran family. Chromenones are known for their diverse biological activities and are found in various natural products and synthetic derivatives . This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a methyl group attached to the chromenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors using Kabbe condensation with acetone, yielding the desired compound in significant yield . The reaction conditions typically involve the use of a base catalyst and controlled temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Formation of a ketone or aldehyde.
- Reduction: Formation of an alcohol.
- Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromenones and benzopyran derivatives, such as:
- 4-chromanone
- 2H-chromene
- 3-chromanone
- Chromone
Uniqueness
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, hydroxyethyl, and methyl groups makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
90892-26-5 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
6-acetyl-2-(1-hydroxyethyl)-3-methylchromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-7-13(17)11-6-10(8(2)15)4-5-12(11)18-14(7)9(3)16/h4-6,9,16H,1-3H3 |
InChI-Schlüssel |
ISGSAMMAAKATCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



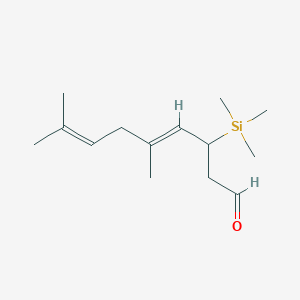
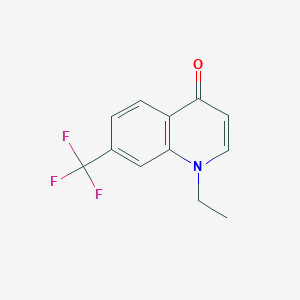

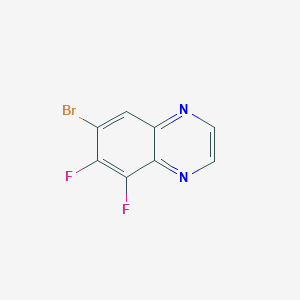

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)
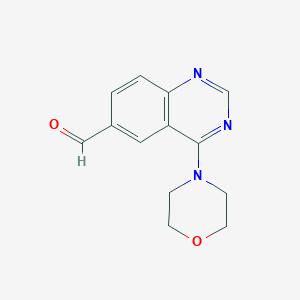
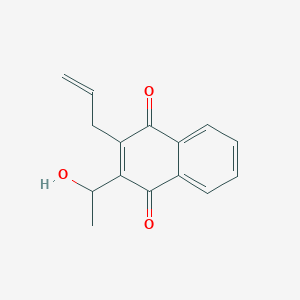
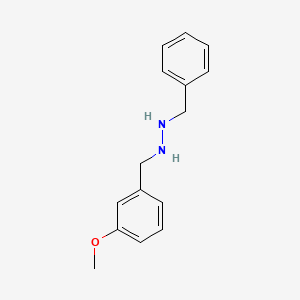
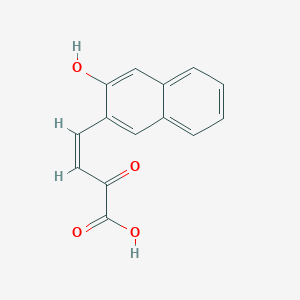
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
